molecular formula C19H16N4O4 B2774057 3-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 862809-17-4

3-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2774057
CAS RN: 862809-17-4
M. Wt: 364.361
InChI Key: XZLZQFKOBOMEMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule. It contains a benzamide group, a nitro group, an oxadiazole ring, and a tetrahydronaphthalene group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The oxadiazole ring and the tetrahydronaphthalene group would contribute to the three-dimensionality of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the characteristics of its functional groups. For example, the nitro group is often associated with explosive properties, while the benzamide group could contribute to the compound’s solubility in various solvents .

Scientific Research Applications

Therapeutic Worth of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives are identified for their significant binding affinity with various enzymes and receptors due to the unique structural feature of the 1,3,4-oxadiazole ring. These derivatives exhibit a wide range of bioactivities, making them an interesting subject for scientific research in medicinal chemistry. They have shown potential in anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal applications. The systematic review by Verma et al. (2019) highlights the current developments in 1,3,4-oxadiazole-based compounds, indicating their significant therapeutic value across various diseases due to their effective binding and bioactivity profiles (Verma et al., 2019).

Significance in Drug Development

The oxadiazole core, specifically the 1,3,4-oxadiazole containing molecules, serves as bioisosteres for carboxylic acids, carboxamides, and esters. These compounds are recognized for their broad pharmacological properties, including but not limited to antiviral, analgesic, anti-inflammatory, and antitumor activities. Rana et al. (2020) provide a comprehensive overview of the chemical reactivity and biological properties associated with 1,3,4-oxadiazole compounds, emphasizing their wide-ranging applications in drug development and other fields such as polymers and luminescence materials (Rana et al., 2020).

Potential in Parasitic Infections

Pitasse-Santos and Sueth-Santiago (2017) explore the use of 1,3,4-oxadiazoles in developing new drugs for treating parasitic infections. This review compares the different isomeric forms of oxadiazole rings, with a particular focus on 1,2,4 and 1,3,4-oxadiazoles, highlighting their significance in drug design for antiparasitic agents. The differences in aromaticity among the oxadiazole isomers influence their interactions with biological receptors, making the oxadiazole core an essential scaffold in antiparasitic drug development (Pitasse-Santos & Sueth-Santiago, 2017).

Mechanism of Action

The mechanism of action of this compound is not known as it is a novel compound and there is no available literature on its biological activity or potential uses .

Future Directions

The study of this compound could open up new avenues in various fields of chemistry and medicine. Its unique structure could make it interesting for the study of chemical reactions, and potential medicinal properties could be explored .

properties

IUPAC Name

3-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4/c24-17(14-6-3-7-16(11-14)23(25)26)20-19-22-21-18(27-19)15-9-8-12-4-1-2-5-13(12)10-15/h3,6-11H,1-2,4-5H2,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLZQFKOBOMEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.